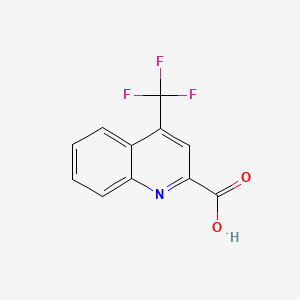

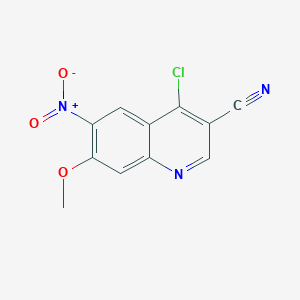

4-氯-7-甲氧基-6-硝基喹啉-3-腈

描述

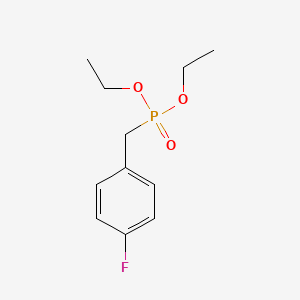

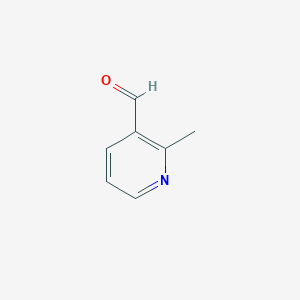

The compound "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material sciences. The presence of substituents like chloro, methoxy, nitro, and carbonitrile groups can significantly alter the chemical and physical properties of the quinoline core, potentially leading to novel compounds with unique characteristics and applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Similarly, the synthesis of 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles includes a ring closure reaction followed by regioselective hydrolysis and conversion using toluenesulfinates as catalysts . These methods highlight the complexity and creativity in the synthesis of quinoline derivatives, which may be applicable to the synthesis of "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . These interactions can influence the stability and packing of molecules in the solid state, which is crucial for understanding the material properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, for example, leads to the formation of a variety of heterocyclic systems . Similarly, the reaction of nitroquinoline with potassium cyanide results in the introduction of a cyano group and the replacement of the nitro group with a methoxyl group . These reactions demonstrate the potential transformations that "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" could undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The optical properties of these compounds, such as absorption and fluorescence, are of particular interest. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . The electronic properties, including electrostatic surface potential, charge analysis, and frontier molecular orbital analysis, are also studied to understand the behavior of these molecules . These properties are essential for applications in fluorescence imaging and as sensors, and they provide insight into how "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" might behave under various conditions.

科学研究应用

合成和化学转化

4-氯-7-甲氧基-6-硝基喹啉-3-腈是合成各种喹啉衍生物的重要工具。例如,它作为前体,通过涉及环化、硝化和氯化过程的多步反应合成复杂的喹啉基化合物。这些反应突出了该化合物在创建结构多样的分子中的作用,这些分子可以针对特定应用进行定制,从荧光染料到潜在的药理活性剂 (Zhao, Lei 和 Guo,2017 年)。

光电和荧光性质

大量研究集中在探索 4-氯-7-甲氧基-6-硝基喹啉-3-腈衍生物的光电和荧光性质。这些衍生物被合成用作绿色荧光染料,在生物成像和有机发光二极管 (OLED) 中具有潜在应用。这些化合物合成的具体条件(包括溶剂类型和 pH 值)在确定其光学性质(如吸收和发射光谱)中起着至关重要的作用 (Enoua、Uray 和 Stadlbauer,2012 年)。

缓蚀

由 4-氯-7-甲氧基-6-硝基喹啉-3-腈合成的喹啉衍生物已对其缓蚀性能进行了研究。这些化合物在防止金属腐蚀方面表现出显着的效率,特别是在酸性环境中。它们的有效性归因于它们在金属表面形成保护层的能力,从而防止腐蚀性物质与金属反应。该应用在金属耐用性和寿命至关重要的行业中至关重要 (Verma、Quraishi、Olasunkanmi 和 Ebenso,2015 年)。

电荷传输性质

对氢喹啉衍生物的电荷传输性质的研究,包括衍生自 4-氯-7-甲氧基-6-硝基喹啉-3-腈的衍生物,揭示了它们在电子和光电应用中的潜力。这些研究的重点是了解对喹啉核的结构修饰如何影响其电子性质,从而影响分子电子学中电荷传输的效率。这些研究的结果有助于开发更有效的电子材料和器件 (Irfan 等人,2020 年)。

安全和危害

The compound is labeled with the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNOADATUOSXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456705 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214470-33-4 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)